
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride, also known as thioridazine hydrochloride, is a phenothiazine antipsychotic drug. It was first synthesized in the 1950s and has been used in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The phenothiazine framework, through the synthesis of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one, has been explored for its antimicrobial properties. This class of compounds has demonstrated notable activity against a range of microbial agents, indicating its potential as a basis for developing new antibacterial and antifungal treatments (Bansode, Dongre, & Dongre, 2009).
Anticancer Potential
Further research into phenothiazine derivatives has revealed their high activity against breast cancer cell lines, such as MCF7. These findings suggest a promising avenue for the development of novel anticancer agents leveraging the phenothiazine core structure (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Neuroprotective Properties
N-acylaminophenothiazines have been identified as possessing multifunctional activities that could be beneficial for Alzheimer's disease treatment. These compounds exhibit neuroprotective properties, selectively inhibit butyrylcholinesterase, and protect neurons from oxidative damage, providing a foundation for potential therapeutic strategies for neurodegenerative disorders (González-Muñoz et al., 2011).
Pharmacological Activities
The synthesis of phenothiazine derivatives has also been shown to result in compounds with diverse pharmacological activities, including antioxidant and potential antitubercular effects. These derivatives highlight the versatility of phenothiazine as a core structure for the development of various pharmacologically active agents (Narule, Gaidhane, & Gaidhane, 2015).
Interaction with Biological Molecules
Investigations into the interactions of phenothiazine derivatives with biological molecules, such as DNA and proteins, have provided insights into their potential applications in material science and biochemistry. The electron donor properties of phenothiazines facilitate their use as markers for proteins and DNA, expanding their utility beyond pharmaceutical applications to fields like biochemistry and materials science (Al‐Otaibi et al., 2022).
Propiedades
IUPAC Name |
1-(4-methylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS.ClH/c1-16-10-12-17(13-11-16)23-14-18(25)15-24-19-6-2-4-8-21(19)26-22-9-5-3-7-20(22)24;/h2-13,18,23,25H,14-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQRXGPUZRLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
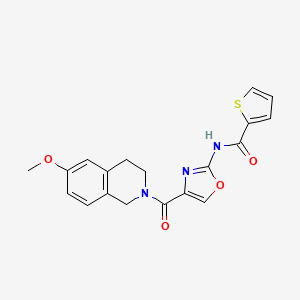
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)

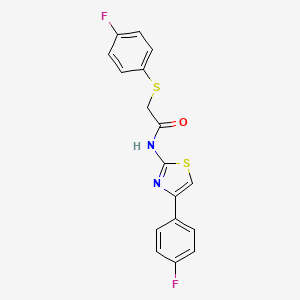
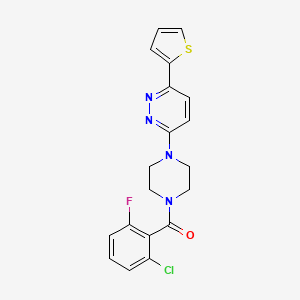
![2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2766940.png)
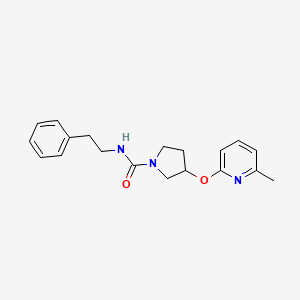
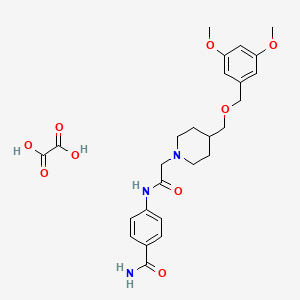
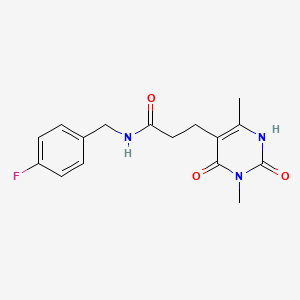
![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)
![ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate](/img/structure/B2766951.png)
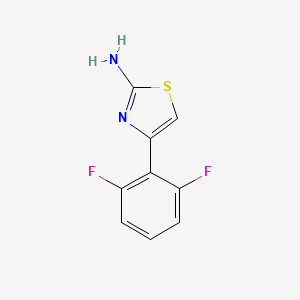
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B2766954.png)